molecular formula C28H23F3N4O3 B2587328 5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477237-94-8

5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2587328
CAS No.: 477237-94-8
M. Wt: 520.512
InChI Key: JGFUVRFAKSLSNS-UHFFFAOYSA-N
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Description

5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s trifluoromethyl group can enhance the bioavailability and metabolic stability of potential drug candidates. This makes it a valuable scaffold in medicinal chemistry .

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, due to its structural features. Research is ongoing to explore its potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of 5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate the compound’s electronic properties . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-phenyl-7-(3-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its combination of trifluoromethyl and trimethoxyphenyl groups. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N4O3/c1-36-22-13-19(14-23(37-2)25(22)38-3)34-26-24-21(17-8-5-4-6-9-17)15-35(27(24)33-16-32-26)20-11-7-10-18(12-20)28(29,30)31/h4-16H,1-3H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUVRFAKSLSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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